Clodinafop

描述

氯氟吡氧乙酸是一种选择性除草剂,属于芳氧基苯氧基丙酸酯类,主要用于控制小麦和燕麦等谷物作物中的一年生禾本科杂草。 它以对多种禾本科杂草,包括野燕麦和黑麦草的有效性而闻名 . 氯氟吡氧乙酸通常以氯氟吡氧乙酸丙炔酯的形式配制,它是氯氟吡氧乙酸的丙炔酯 .

准备方法

合成路线和反应条件: 氯氟吡氧乙酸丙炔酯的制备涉及几个关键步骤:

起始原料: 合成以R-2-(对羟基苯氧基)丙酸开始。

氯氟吡氧乙酸的形成: 该化合物与水和非质子极性溶剂中的苛性碱反应生成盐,然后与5-氯-2,3-二氟吡啶反应生成氯氟吡氧乙酸.

工业生产方法: 氯氟吡氧乙酸丙炔酯的工业生产遵循类似的合成路线,但规模更大。 反应条件经过优化,以确保高产率和纯度,并仔细控制温度、pH值和溶剂回收,以最大程度地减少对环境的影响 .

化学反应分析

反应类型: 氯氟吡氧乙酸会发生各种化学反应,包括:

氧化: 氯氟吡氧乙酸可以在特定条件下氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变氯氟吡氧乙酸中的官能团,改变其除草性能。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致形成羧酸,而还原会导致形成醇或胺 .

科学研究应用

Agricultural Applications

Clodinafop-propargyl is predominantly utilized in cereal crops to manage grassy weeds. Its mode of action involves inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This section details its efficacy and compatibility with other herbicides.

Efficacy Studies

A study conducted in Madhya Pradesh, India, evaluated the efficacy of this compound-propargyl in combination with other herbicides on wheat. The results are summarized in Table 1:

| Treatment | Weed Density (No./m²) | Dry Weight (g/m²) | Yield Reduction (%) |

|---|---|---|---|

| This compound-propargyl + Metsulfuron methyl (60 + 4 g a.i./ha) | 14.61 | 24.73 | 3.25 |

| This compound-propargyl + Metribuzin (60 + 100 g a.i./ha) | Higher than control | Higher than control | 7.02 |

| This compound-propargyl alone | Control level | Control level | Higher than control |

The combination of this compound-propargyl with metsulfuron methyl significantly reduced weed density and dry weight, demonstrating its effectiveness in enhancing crop yield while managing weed populations .

Compatibility with Other Herbicides

Research indicates that tank-mixing this compound with other herbicides can delay the development of herbicide resistance among weed populations. This strategy is vital for sustainable agricultural practices .

Environmental Impact Studies

This compound's environmental impact has been assessed through various studies focusing on its toxicity to non-target organisms and its degradation in soil.

Toxicity Assessments

The European Food Safety Authority (EFSA) has proposed using Glyceria maxima as a test species for evaluating the risk of herbicides like this compound-propargyl. A microcosm study revealed that G. maxima was sensitive to this compound, with an EC50 value of 48 µg/L for total shoot length after 22 days . This highlights the need for careful application to mitigate risks to aquatic ecosystems.

Degradation Studies

This compound undergoes microbial degradation in soil, which is crucial for assessing its long-term environmental impact. A study indicated that certain bacterial consortia could degrade this compound, suggesting potential bioremediation applications for contaminated soils .

Case Studies and Field Trials

Several field trials have been conducted to evaluate the performance of this compound under different environmental conditions.

Freezing Stress Impact

A study examined how freezing stress affects the efficacy of this compound-propargyl on winter wild oat. Results showed that under freezing conditions before spraying, survival rates increased significantly compared to no-freezing conditions, necessitating higher application rates for effective control .

Regulatory Insights

The regulatory status of this compound has been reviewed by various authorities, including Health Canada and the U.S. Environmental Protection Agency (EPA). These reviews encompass studies on reproductive toxicity and carcinogenic potential, influencing its usage guidelines and safety assessments .

作用机制

氯氟吡氧乙酸通过抑制乙酰辅酶A羧化酶 (ACCase) 发挥其除草作用,ACCase 是植物脂类生物合成所必需的酶。这种抑制会破坏脂肪酸的产生,导致目标杂草死亡。 氯氟吡氧乙酸的选择性基于除草剂在作物与杂草中的分解速率不同 .

类似化合物:

- 氟吡氧乙酸丁酯

- 苯氧丙酸乙酯

- 二氯吡氧乙酸甲酯

- 炔草酯

- 卤吡氧乙酸甲酯

比较: 氯氟吡氧乙酸以其高选择性和对多种禾本科杂草的有效性而独树一帜。与类似化合物相比,氯氟吡氧乙酸丙炔酯在植物内的吸收和转运速度更快,从而更快地控制杂草。 此外,其作为酯的配制增强了其稳定性和功效 .

相似化合物的比较

- Fluazifop-butyl

- Fenoxaprop-ethyl

- Diclofop-methyl

- Quizalofop-ethyl

- Haloxyfop-methyl

Comparison: Clodinafop is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds. Compared to similar compounds, this compound-propargyl has a faster uptake and translocation within the plant, leading to quicker weed control. Additionally, its formulation as an ester enhances its stability and efficacy .

生物活性

Clodinafop-propargyl, a selective herbicide primarily used for controlling grassy weeds in wheat crops, exhibits significant biological activity. This article delves into its metabolic fate, efficacy, and environmental interactions, supported by various studies and data tables.

Overview of this compound

This compound-propargyl belongs to the aryloxyphenoxypropionate class of herbicides. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible weed species, particularly wild oats and other annual grasses.

Metabolic Fate in Soil

The metabolic fate of this compound has been extensively studied. A notable study demonstrated that after 28 days of incubation in soil, approximately 12.40% of applied -labeled this compound-propargyl was mineralized, indicating its breakdown into simpler compounds . The study also highlighted the rapid transformation of this compound-propargyl into its free acid form, this compound, which exhibited a half-life (DT50) of about 7 days .

Table 1: Metabolic Breakdown of this compound-Propargyl in Soil

| Time (Days) | Mineralization (%) | Bioavailable Fraction (%) | Non-Extractable Residues (%) |

|---|---|---|---|

| 0 | 0 | 57.31 | 11.99 |

| 7 | - | - | - |

| 14 | - | - | - |

| 28 | 12.40 | 4.41 | 65.00 |

Efficacy Against Weeds

This compound-propargyl is particularly effective against wild oats and can be used in combination with other herbicides to enhance its efficacy. Research indicates that the addition of surfactants can significantly improve its foliar activity. For instance, a study found that surfactants increased the herbicide's effectiveness against wild oat and wild mustard by reducing surface tension and enhancing absorption .

Case Study: Synergistic Effects with Surfactants

In greenhouse experiments, the combination of this compound-propargyl with tribenuron-methyl showed a synergistic effect, particularly against wild mustard, suggesting that such mixtures could optimize weed management strategies .

Environmental Impact and Safety

Health Canada has evaluated the environmental risks associated with this compound-propargyl and concluded that its use poses acceptable risks when applied according to revised label directions. This assessment included an analysis of dietary and occupational exposure levels . The herbicide's application is primarily concentrated in western Canada on spring and durum wheat, where it effectively manages weed populations without significant adverse effects on human health or the environment .

Microbial Degradation

Research indicates that certain microbial consortia can degrade this compound-propargyl effectively. For example, a bacterial consortium capable of degrading various aryloxyphenoxypropionate herbicides was documented, highlighting the potential for bioremediation strategies using specific microbial strains .

Table 2: Microbial Degradation of this compound-Propargyl

| Microbial Consortium | Degradation Efficiency (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | >90 | 30 |

| Rhodococcus wratislaviensis | >85 | 28 |

属性

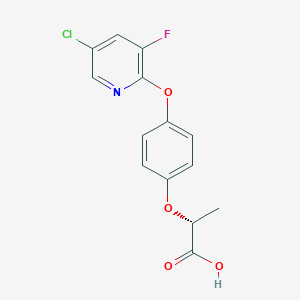

IUPAC Name |

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042332 | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-56-3 | |

| Record name | Clodinafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODINAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。